methyl (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate
Overview
Description
Methyl (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate is a chemical compound known for its unique structure and properties It is an ester derived from octadecatetraenoic acid, featuring multiple conjugated double bonds
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate typically involves the esterification of octadecatetraenoic acid. The process begins with the preparation of octadecatetraenoic acid, which can be obtained from natural sources or synthesized through chemical reactions. The acid is then reacted with methanol in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions to form the ester.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous reactors and efficient separation techniques are employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in saturated esters.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Hydrogenation using palladium or platinum catalysts is a typical method for reduction.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products:
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated esters.
Substitution: Amino or alkoxy derivatives.
Scientific Research Applications
Methyl (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of conjugated systems and esterification reactions.
Biology: The compound is investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of inflammatory diseases.
Industry: It is used in the formulation of specialty chemicals and materials, including lubricants and coatings.
Mechanism of Action
The mechanism of action of methyl (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate involves its interaction with biological membranes and enzymes. The conjugated double bonds allow it to participate in redox reactions, potentially modulating oxidative stress and inflammation. The ester group can be hydrolyzed by esterases, releasing the active octadecatetraenoic acid, which may exert its effects through various signaling pathways.
Comparison with Similar Compounds
Methyl (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate can be compared with other similar compounds, such as:
Methyl linoleate: A related ester with fewer double bonds, used in similar applications but with different reactivity.
Methyl linolenate: Another ester with three double bonds, known for its role in biological systems and industrial applications.
Uniqueness: The unique feature of this compound is its multiple conjugated double bonds, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
methyl (9E,11E,13E,15E)-octadeca-9,11,13,15-tetraenoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h4-11H,3,12-18H2,1-2H3/b5-4+,7-6+,9-8+,11-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOSZZTLGHRSLOI-WLIUBQMOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CC=CC=CC=CCCCCCCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/C=C/C=C/C=C/CCCCCCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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